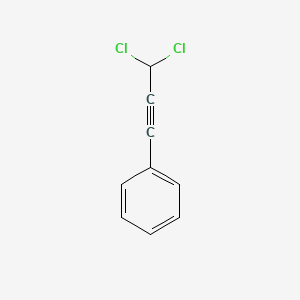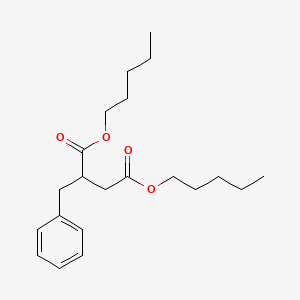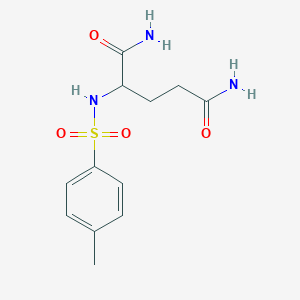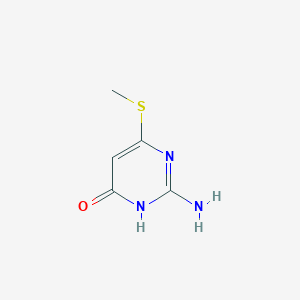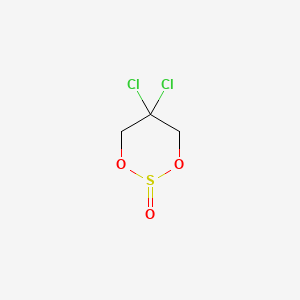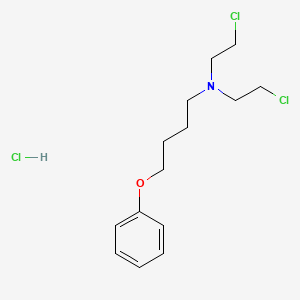![molecular formula C12H16O B14726284 3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol CAS No. 6329-00-6](/img/structure/B14726284.png)
3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bicyclo[221]hept-5-en-2-yl)pent-1-yn-3-ol is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps include functional group transformations to introduce the alkyne and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: Functional groups can be substituted at different positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the alkyne group can yield an alkene or alkane.
Wissenschaftliche Forschungsanwendungen
3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its potential use in materials science includes the development of new polymers and advanced materials.
Wirkmechanismus
The mechanism by which 3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol exerts its effects involves interactions with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The alkyne and hydroxyl groups can participate in various chemical reactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 3-bicyclo[2.2.1]hept-5-en-2-yl-: Shares the bicyclic structure but differs in functional groups.
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Similar bicyclic core with different substituents.
Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-: Another bicyclic compound with different functional groups.
Uniqueness
3-(Bicyclo[221]hept-5-en-2-yl)pent-1-yn-3-ol is unique due to the combination of its bicyclic structure with an alkyne and hydroxyl group
Eigenschaften
CAS-Nummer |
6329-00-6 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
3-(2-bicyclo[2.2.1]hept-5-enyl)pent-1-yn-3-ol |
InChI |
InChI=1S/C12H16O/c1-3-12(13,4-2)11-8-9-5-6-10(11)7-9/h1,5-6,9-11,13H,4,7-8H2,2H3 |
InChI-Schlüssel |
XFVFCOBBHGSMML-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C#C)(C1CC2CC1C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol](/img/structure/B14726207.png)
![2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol](/img/structure/B14726227.png)

![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)
